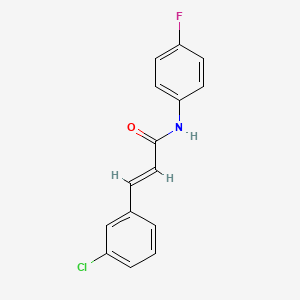
3-(3-chlorophenyl)-N-(4-fluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-(4-fluorophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CF3 and belongs to the class of acrylamide derivatives. The molecular formula of CF3 is C16H10ClFNO, and it has a molecular weight of 295.71 g/mol.
Mechanism of Action
The mechanism of action of CF3 is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. CF3 has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. CF3 has also been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
CF3 has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. CF3 has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. CF3 has also been shown to induce apoptosis in cancer cells, leading to their death. CF3 has been reported to have low toxicity and is well tolerated in animal studies.
Advantages and Limitations for Lab Experiments
CF3 has several advantages for lab experiments, including its high purity and yield, low toxicity, and well-established synthesis method. However, CF3 also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on CF3, including:
1. Further studies on the mechanism of action of CF3, including its interactions with enzymes and proteins in the body.
2. Development of new synthetic methods for CF3 that are more efficient and environmentally friendly.
3. Exploration of the potential applications of CF3 in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Investigation of the potential use of CF3 as a building block for the synthesis of new materials with unique properties.
5. Studies on the pharmacokinetics and pharmacodynamics of CF3 in humans, including its metabolism, distribution, and excretion.
In conclusion, CF3 is a chemical compound with potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Further research is needed to fully understand the mechanism of action of CF3 and to explore its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of CF3 involves the reaction between 3-chloroaniline and 4-fluorobenzaldehyde in the presence of acetic acid and acetic anhydride. The reaction mixture is then heated, and the resulting product is purified using column chromatography. This method has been reported to yield CF3 with high purity and yield.
Scientific Research Applications
CF3 has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CF3 has been reported to exhibit anti-inflammatory, analgesic, and antitumor activities. In material science, CF3 has been used as a building block for the synthesis of polymers and other materials. In organic synthesis, CF3 has been used as a reagent for the synthesis of various organic compounds.
properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO/c16-12-3-1-2-11(10-12)4-9-15(19)18-14-7-5-13(17)6-8-14/h1-10H,(H,18,19)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNVOFJUKUWPQY-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-(4-fluorophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

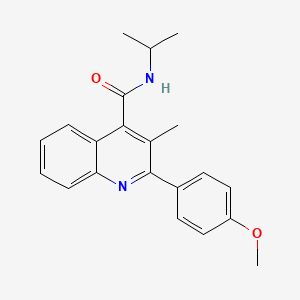
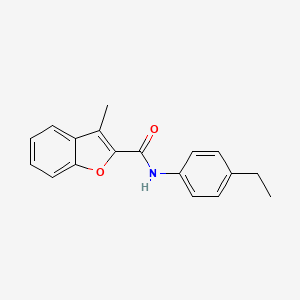
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5789263.png)
![1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B5789279.png)
![4-{[(4-methylbenzyl)thio]acetyl}morpholine](/img/structure/B5789281.png)
![3-[(3-methoxybenzyl)thio]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B5789288.png)
![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B5789300.png)
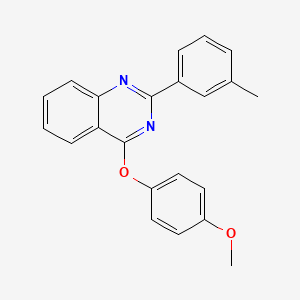

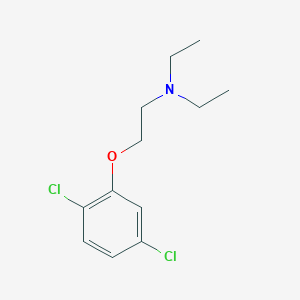
![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5789333.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5789347.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5789350.png)